1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its chlorophenyl group, ethoxycarbonyl moiety, and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-ketoester under acidic conditions. The resulting pyrazole derivative can then be further modified to introduce the chlorophenyl and ethoxycarbonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxycarbonyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form a different pyrazole derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Applications in material science and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: A psychoactive drug with serotonergic effects.
4-Chloroacetophenone: Used in organic synthesis and as a reagent in various reactions.
Uniqueness: 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-12(18)11-8-14(2,13(19)20)17(16-11)10-6-4-9(15)5-7-10/h4-7H,3,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASWYUSOVOEJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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